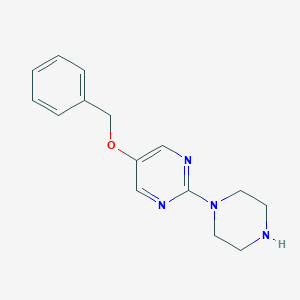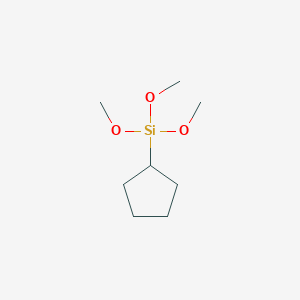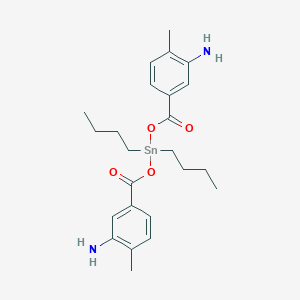
Di-n-butyltin bis(3-amino-4-methylbenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-n-butyltin bis(3-amino-4-methylbenzoate) is a chemical compound that belongs to the organotin family. It is commonly used in scientific research for its unique properties and applications.
Mécanisme D'action
Di-n-butyltin bis(3-amino-4-methylbenzoate) is a potent inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for proper nerve function. By inhibiting acetylcholinesterase, di-n-butyltin bis(3-amino-4-methylbenzoate) can disrupt nerve function and cause a range of physiological effects.
Effets Biochimiques Et Physiologiques
Di-n-butyltin bis(3-amino-4-methylbenzoate) has been shown to cause a range of biochemical and physiological effects in laboratory studies. It can disrupt nerve function, leading to muscle weakness, tremors, and convulsions. It can also cause respiratory distress, gastrointestinal problems, and cardiovascular effects.
Avantages Et Limitations Des Expériences En Laboratoire
Di-n-butyltin bis(3-amino-4-methylbenzoate) has several advantages for laboratory experiments. It is highly stable and can be stored for long periods without degradation. It is also relatively easy to synthesize and purify. However, di-n-butyltin bis(3-amino-4-methylbenzoate) can be toxic to laboratory animals and must be handled with care. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on di-n-butyltin bis(3-amino-4-methylbenzoate). One area of interest is its potential use as a pesticide or herbicide. It has been shown to have potent insecticidal and herbicidal properties, and further research could explore its potential for agricultural applications. Another area of interest is its potential use in the treatment of neurological disorders. Its ability to inhibit acetylcholinesterase could make it a promising candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Finally, further research could explore the potential environmental impacts of di-n-butyltin bis(3-amino-4-methylbenzoate) and its interactions with other chemicals in the environment.
Méthodes De Synthèse
Di-n-butyltin bis(3-amino-4-methylbenzoate) can be synthesized by reacting di-n-butyltin oxide with 3-amino-4-methylbenzoic acid in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
Di-n-butyltin bis(3-amino-4-methylbenzoate) has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It is also used in the preparation of polymeric materials, such as polyurethanes and polyesters.
Propriétés
Numéro CAS |
141368-91-4 |
|---|---|
Nom du produit |
Di-n-butyltin bis(3-amino-4-methylbenzoate) |
Formule moléculaire |
C24H34N2O4Sn |
Poids moléculaire |
533.2 g/mol |
Nom IUPAC |
[(3-amino-4-methylbenzoyl)oxy-dibutylstannyl] 3-amino-4-methylbenzoate |
InChI |
InChI=1S/2C8H9NO2.2C4H9.Sn/c2*1-5-2-3-6(8(10)11)4-7(5)9;2*1-3-4-2;/h2*2-4H,9H2,1H3,(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
BOBXEBITHZKWLW-UHFFFAOYSA-L |
SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC(=C(C=C1)C)N)OC(=O)C2=CC(=C(C=C2)C)N |
SMILES canonique |
CCCC[Sn](CCCC)(OC(=O)C1=CC(=C(C=C1)C)N)OC(=O)C2=CC(=C(C=C2)C)N |
Synonymes |
DBTBSMB di-n-butyltin bis(3-amino-4-methylbenzoate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



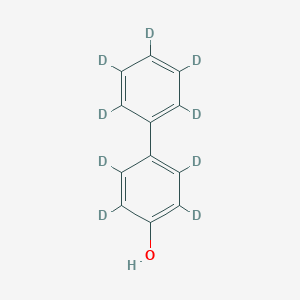
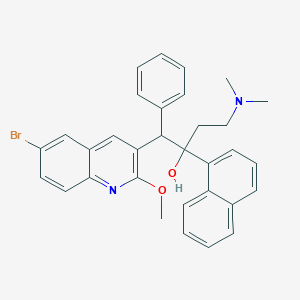




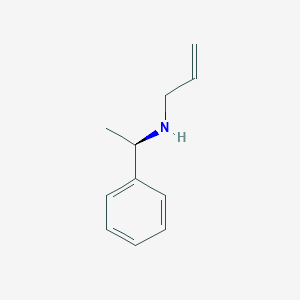
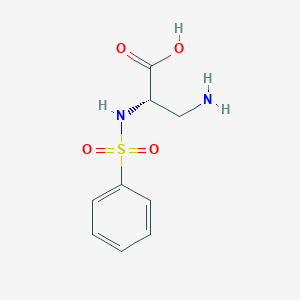

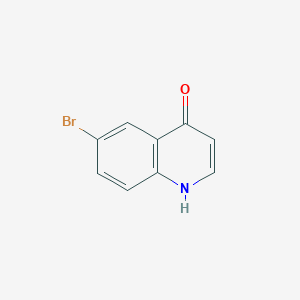
![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B142422.png)
![2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile](/img/structure/B142424.png)
